molecular formula C3H4N2OS B1321781 (1,3,4-Thiadiazol-2-yl)methanol CAS No. 499771-03-8

(1,3,4-Thiadiazol-2-yl)methanol

Cat. No. B1321781
CAS RN: 499771-03-8
M. Wt: 116.14 g/mol
InChI Key: AKVYYXPCQNRSAM-UHFFFAOYSA-N
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Description

“(1,3,4-Thiadiazol-2-yl)methanol” is a chemical compound with the molecular weight of 116.14 . It is a white solid and is used as an intermediate in the production of various other compounds .


Synthesis Analysis

The synthesis of “(1,3,4-Thiadiazol-2-yl)methanol” involves several steps, including the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “(1,3,4-Thiadiazol-2-yl)methanol” includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

“(1,3,4-Thiadiazol-2-yl)methanol” can undergo various chemical reactions. For instance, it can react with hydrazonoyl chloride derivatives to form new 1,3,4-thiadiazolyl derivatives .


Physical And Chemical Properties Analysis

“(1,3,4-Thiadiazol-2-yl)methanol” is a white solid with a melting point of 232°C . It is soluble in DMSO .

Scientific Research Applications

Anticancer Activity

Compounds containing the (1,3,4-Thiadiazol-2-yl)methanol moiety have shown promising anticancer activity . For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their in vitro cytotoxicity effects against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . Some of these compounds significantly prevented the proliferation of tested cancer cells .

Antimicrobial Activity

These compounds have also demonstrated potent antimicrobial activity . In one study, molecules containing the (1,3,4-Thiadiazol-2-yl)methanol moiety showed potent activity against selective strains of microbes . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin) .

Antioxidant Potential

The antioxidant potential of these compounds has been explored as well . In a DPPH assay, one of the analogues showed potent antioxidant activity when compared with the positive control, ascorbic acid .

Anti-Inflammatory Activity

Compounds containing a (1,3,4-Thiadiazol-2-yl)methanol moiety have been recognized for their anti-inflammatory properties .

Anti-Alzheimer’s Disease Activity

These compounds have shown potential in the treatment of Alzheimer’s disease .

Anti-Leishmanial Activity

The anti-leishmanial activity of these compounds has been investigated .

Antitubercular Activity

Compounds containing (1,3,4-Thiadiazol-2-yl)methanol have shown antitubercular activity .

Anticonvulsant Activity

These compounds have also been studied for their anticonvulsant activity .

Safety and Hazards

“(1,3,4-Thiadiazol-2-yl)methanol” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of (1,3,4-Thiadiazol-2-yl)methanol are various bacterial and fungal strains. The compound has been found to exhibit promising antimicrobial activities against selected human pathogens such as Escherichia coli, Salmonella typhimurium, Legionella monocytogenes, Klebsiella pneumonia, Salmonella typhi, Staphylococcus aureus and Bacillus subtilis . It also shows antifungal activity against Candida albicans, Streptococcus pyogenes and Fusarium solani strains .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms . The presence of the N–C–S– moiety in the 1,3,4-thiadiazol-2-yl structure is thought to contribute to its biological activities .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .

Pharmacokinetics

The compound is typically stored at 4°c, suggesting that it is stable under cool conditions .

Result of Action

The result of the action of (1,3,4-Thiadiazol-2-yl)methanol is the inhibition of the growth and proliferation of various bacterial and fungal strains . This makes it a promising candidate for the development of new antimicrobial agents.

Action Environment

The action of (1,3,4-Thiadiazol-2-yl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.

properties

IUPAC Name

1,3,4-thiadiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYYXPCQNRSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612326
Record name (1,3,4-Thiadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,4-Thiadiazol-2-yl)methanol

CAS RN

499771-03-8
Record name (1,3,4-Thiadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazol-2-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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